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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B3432268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of
Triflumizole, a broad-spectrum imidazole fungicide. The document details the chemical
synthesis pathway, experimental protocols for its preparation, and common formulation
strategies, including emulsifiable concentrates and wettable powders. All quantitative data is
presented in structured tables, and key processes are visualized using diagrams in the DOT
language.

Introduction to Triflumizole

Triflumizole, with the IUPAC name (E)-4-chloro-a,a,a-trifluoro-N-(1-imidazol-1-yl-2-
propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.
[1] It is widely used in agriculture to control a variety of fungal diseases, such as powdery
mildew and scab, on fruits and vegetables.[2] Its primary mode of action is the inhibition of
ergosterol biosynthesis in fungi, a critical component of their cell membranes.[3] Specifically,
Triflumizole is a sterol demethylation inhibitor (DMI), targeting the lanosterol 14a-demethylase
enzyme.[2]

Synthesis of Triflumizole

The industrial synthesis of Triflumizole involves the condensation of a trifluoromethyl-
substituted aniline derivative with an imidazole-containing acetyl group.[1][2] The key starting
materials are 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole.[2] The overall
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reaction is a formal condensation, leading to the formation of the carboxamidine linkage

characteristic of Triflumizole.[2]

Synthesis Pathway

The synthesis of Triflumizole can be represented by the following logical workflow, starting

from the key precursors.

Propoxyacetic acid Chlorinating Agent (e.g., SOCI2)
Chlorination
A
Imidazole Propoxyacetyl chloride
Acylation
A
4-chloro-2-(trifluoromethyl)aniline N-(propoxyacetyl)imidazole
A
Triflumizole

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Triflumizole.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of Triflumizole, based
on the known chemical transformations.
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Step 1: Synthesis of N-(propoxyacetyl)imidazole

» To a stirred solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a
base (e.g., triethylamine) and cool the mixture in an ice bath.

o Slowly add propoxyacetyl chloride (prepared from propoxyacetic acid and a chlorinating
agent like thionyl chloride) to the reaction mixture.

» Allow the reaction to warm to room temperature and stir until completion, monitored by thin-
layer chromatography (TLC).

 Filter the reaction mixture to remove any precipitated salts.

e Remove the solvent under reduced pressure to yield crude N-(propoxyacetyl)imidazole,
which can be purified by column chromatography or used directly in the next step.

Step 2: Condensation to form Triflumizole

o Dissolve 4-chloro-2-(trifluoromethyl)aniline and N-(propoxyacetyl)imidazole in a high-boiling
point aprotic solvent (e.g., toluene or xylene).

e Add a catalytic amount of a suitable acid or a dehydrating agent to promote the
condensation reaction.

o Heat the mixture to reflux and monitor the reaction progress by TLC.

o Upon completion, cool the reaction mixture and wash with an aqueous solution to remove
any unreacted starting materials and byproducts.

o Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and
concentrate it under reduced pressure.

e The crude Triflumizole can be purified by recrystallization from a suitable solvent system to
yield a crystalline solid.

Quantitative Data for Synthesis
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While specific industrial yields are proprietary, the following table presents plausible
quantitative data for a laboratory-scale synthesis.

Parameter Value

Purity of Starting Materials

4-chloro-2-(trifluoromethyl)aniline >98%

N-(propoxyacetyl)imidazole >95%

Reaction Conditions

Condensation Temperature Reflux in Toluene (~110 °C)

Reaction Time 4-8 hours

Product Characteristics

Theoretical Yield Based on stoichiometry
Actual Yield 75-85%
Purity (by HPLC) >98%

Formulation of Triflumizole

Triflumizole is typically formulated as an Emulsifiable Concentrate (EC) or a Wettable Powder
(WP) for agricultural use.[1][4] The choice of formulation depends on the target crop,
application method, and desired stability.

Formulation Development Workflow

The development of a stable and effective Triflumizole formulation follows a structured

workflow.
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Define Formulation Type (EC, WP)

:

Select Excipients (Solvents, Carriers, Surfactants)

;

Pre-formulation Studies (Solubility, Compatibility)

l

Lab-scale Formulation Preparation

l

Physicochemical Characterization

:

A

Optimization

Stability Studies (Accelerated & Long-term)

l

Bio-efficacy Testing

Scale-up and Manufacturing
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Caption: General workflow for Triflumizole formulation development.

Emulsifiable Concentrate (EC) Formulation
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An EC formulation is a liquid homogeneous preparation to be applied as an emulsion after
dilution with water.

3.2.1. Experimental Protocol for a 15% EC Formulation

¢ In a suitable mixing vessel, dissolve 150 g of technical grade Triflumizole (>95% purity) in a
mixture of aromatic hydrocarbon solvent (e.g., Solvesso™ 100) and a polar co-solvent (e.g.,
N-methyl-2-pyrrolidone) to a final volume of 1 liter.

e Add a blend of anionic and non-ionic emulsifiers (e.g., a combination of calcium
dodecylbenzenesulfonate and ethoxylated castor oil) at a concentration of 5-10% (w/v).

 Stir the mixture until a clear, homogeneous solution is obtained.

« Filter the resulting concentrate to remove any undissolved patrticles.

Wettable Powder (WP) Formulation

A WP formulation is a powder preparation to be applied as a suspension after dispersion in
water.

3.3.1. Experimental Protocol for a 30% WP Formulation

e Thoroughly blend 300 g of technical grade Triflumizole with an inert carrier (e.g., kaolin or
silica).

o Add a wetting agent (e.g., sodium lauryl sulfate) at 1-2% (w/w) and a dispersing agent (e.g.,
a lignosulfonate) at 2-5% (w/w).

e The mixture is then finely milled using an air-jet or hammer mill to achieve the desired
particle size distribution.

» A stabilizer may also be incorporated to improve the shelf-life of the formulation.

Quantitative Data for Formulations

The following tables summarize key quantitative data for typical Triflumizole formulations.
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Table 1: Physicochemical Properties of Triflumizole Formulations

15% Emulsifiable

Property S 30% Wettable Powder
Appearance Clear, yellowish liquid Fine, off-white powder
Active Ingredient Content 150 g/L £ 5% 30% wi/w * 5%

pH (1% in water) 50-7.0 6.0-8.0

Emulsion Stability (15% EC) Stable for at least 2 hours N/A

Wettability (30% WP) < 1 minute N/A

Suspensibility (30% WP) > 80% N/A

Table 2: Stability Data for Triflumizole 15% EC Formulation

Degradation of Triflumizole

Condition Storage Period

(%)
Accelerated Storage (54°C) 14 days <5%
Ambient Temperature 2 years <10%

Mechanism of Action: Inhibition of Ergosterol

Biosynthesis

Triflumizole's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol,

an essential component of the fungal cell membrane. It specifically inhibits the enzyme

lanosterol 14a-demethylase, which is a cytochrome P450 enzyme. This inhibition leads to the

accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising

the structural integrity and function of the fungal cell membrane.
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Caption: Inhibition of the ergosterol biosynthesis pathway by Triflumizole.

Conclusion
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This technical guide has provided a detailed overview of the synthesis and formulation of the
fungicide Triflumizole. The synthesis is achieved through the condensation of key precursors,
and the resulting active ingredient is typically formulated as an emulsifiable concentrate or a
wettable powder for agricultural applications. Understanding the intricacies of its synthesis,
formulation, and mechanism of action is crucial for the development of effective and stable
fungicidal products. The provided protocols and data serve as a valuable resource for
researchers and professionals in the field of agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3432268?utm_src=pdf-body
https://www.benchchem.com/product/b3432268?utm_src=pdf-custom-synthesis
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/665.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Triflumizole
https://lktlabs.com/product/triflumizole/
https://www.huaruistar.com/triflumizole-95-tc-30-wp-fungicide.html
https://www.huaruistar.com/triflumizole-95-tc-30-wp-fungicide.html
https://www.benchchem.com/product/b3432268#synthesis-and-formulation-of-triflumizole
https://www.benchchem.com/product/b3432268#synthesis-and-formulation-of-triflumizole
https://www.benchchem.com/product/b3432268#synthesis-and-formulation-of-triflumizole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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